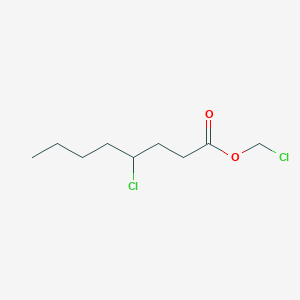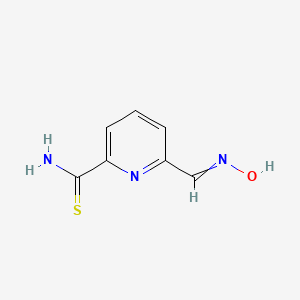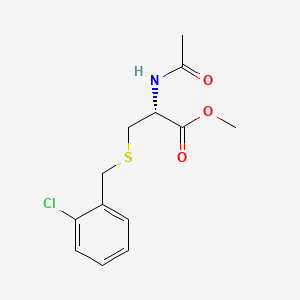
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group attached to the sulfur atom of L-cysteine, along with a 2-chlorophenylmethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester typically involves the following steps:
Acetylation: L-cysteine is first acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution: The acetylated L-cysteine is then reacted with 2-chlorobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate to introduce the 2-chlorophenylmethyl group.
Esterification: Finally, the product is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The 2-chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and proteins, modulating their activity and function.
Pathways: It can influence oxidative stress pathways, potentially acting as an antioxidant. It may also affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-S-(2-hydroxyethyl)-L-cysteine: A related compound with a hydroxyethyl group instead of a 2-chlorophenylmethyl group.
N-acetyl-S-(carboxymethyl)-L-cysteine: Another derivative with a carboxymethyl group.
Uniqueness
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester is unique due to the presence of the 2-chlorophenylmethyl group, which imparts distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets and pathways, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
82273-17-4 |
|---|---|
Molecular Formula |
C13H16ClNO3S |
Molecular Weight |
301.79 g/mol |
IUPAC Name |
methyl (2R)-2-acetamido-3-[(2-chlorophenyl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(16)15-12(13(17)18-2)8-19-7-10-5-3-4-6-11(10)14/h3-6,12H,7-8H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
WDAUKLYYCUWDEP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=C1Cl)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
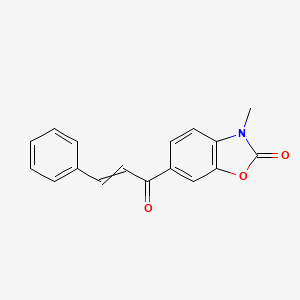

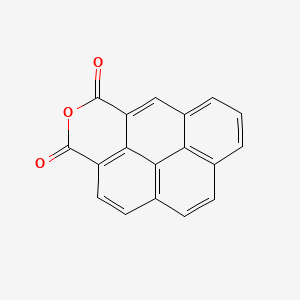
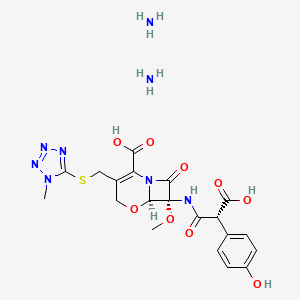
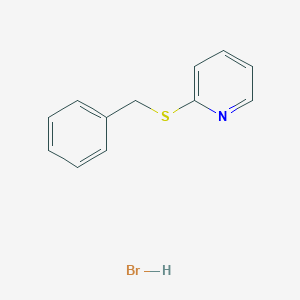
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)
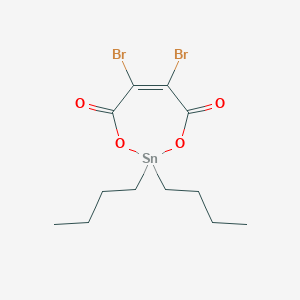


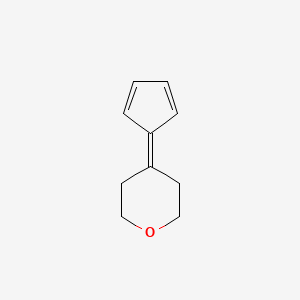
![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
